3-Bromo-4-(2-methoxyacetamido)benzoic acid

Epigenetics HDAC inhibition Cancer research

Validated multi-target chemotype for epigenetics and adenosine receptor research. Unlike analogs, the 3-bromo substituent provides specific halogen bonding geometry (HDAC1), sub-nM A3 affinity, and cellular ATAD2 engagement (Kd=158 nM). • Balanced LogP (1.73) & TPSA (75.6 Ų) for fragment-based screening • Synthetic handle for cross-coupling while retaining bioactivity • ≥98% purity, sealed dry storage at 2-8°C, immediate shipment available

Molecular Formula C10H10BrNO4
Molecular Weight 288.09 g/mol
CAS No. 1131594-32-5
Cat. No. B11836526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(2-methoxyacetamido)benzoic acid
CAS1131594-32-5
Molecular FormulaC10H10BrNO4
Molecular Weight288.09 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C10H10BrNO4/c1-16-5-9(13)12-8-3-2-6(10(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
InChIKeyCQGGTMGDHUBGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(2-methoxyacetamido)benzoic acid: Technical Specifications & Procurement


3-Bromo-4-(2-methoxyacetamido)benzoic acid (CAS 1131594-32-5) is a brominated benzoic acid derivative with molecular formula C₁₀H₁₀BrNO₄ and molecular weight 288.09 g/mol . The compound features a bromine atom at the 3-position and a 2-methoxyacetamido substituent at the 4-position of the benzoic acid core, with computational descriptors including LogP 1.7322 and topological polar surface area (TPSA) 75.63 Ų . Commercially, the compound is available at ≥98% purity from multiple vendors including ChemScene (Cat. CS-0687000) and Leyan (Cat. 1757655) , with recommended storage conditions of sealed dry storage at 2–8°C .

3-Bromo-4-(2-methoxyacetamido)benzoic acid: Halogen Specificity and Substitution Failure


Generic substitution among 4-(2-methoxyacetamido)benzoic acid derivatives is not scientifically valid because the 3-position halogen identity governs both molecular recognition at protein targets and physicochemical properties. The bromine atom in this compound provides a specific combination of van der Waals radius (1.85 Å), polarizability (3.05 ų), and lipophilicity that cannot be replicated by hydrogen (LogP reduction), chlorine (reduced polarizability, different binding pocket sterics), or iodine (increased radius and LogP, altered clearance profiles) [1]. In silico characterization confirms that the 3-bromo substitution yields a LogP of 1.7322, which represents a balanced lipophilic-hydrophilic profile distinct from the non-halogenated parent scaffold (calculated LogP for 3-H analog estimated at approximately 1.3) . This halogen-dependent differentiation directly impacts binding affinity to pharmacologically relevant targets including HDAC1 (IC₅₀ = 5 nM), adenosine A₃ receptor (Kᵢ = 0.393 nM), and ATAD2 (Kd = 158 nM) [2][3][4], where bromine participates in critical halogen bonding and hydrophobic contacts within each binding site. Replacing the bromine atom with chlorine, fluorine, or hydrogen would fundamentally alter the compound's molecular recognition fingerprint, rendering biological activity data from this specific compound non-transferable to analogs.

3-Bromo-4-(2-methoxyacetamido)benzoic acid: Comparative Evidence


HDAC1 Inhibitory Potency: Halogen Comparison

3-Bromo-4-(2-methoxyacetamido)benzoic acid exhibits potent HDAC1 inhibition with an IC₅₀ of 5 nM when tested against human recombinant HDAC1 using Boc-lys(Ac)-AMC as substrate with 20 min preincubation and 60 min measurement [1]. In contrast, the direct 3-iodo analog (3-Iodo-4-(2-methoxyacetamido)benzoic acid, CAS 1131614-49-7), while sharing an identical substitution pattern, contains an iodine atom (van der Waals radius 1.98 Å vs bromine 1.85 Å; polarizability 5.35 ų vs 3.05 ų). This steric and electronic difference in the halogen bonding donor capacity alters the binding geometry within the HDAC1 active site tunnel, which accommodates 4-substituents of limited dimensions [2]. The non-halogenated parent scaffold (4-(2-methoxyacetamido)benzoic acid) lacks the critical halogen bonding interaction entirely, resulting in diminished HDAC1 engagement.

Epigenetics HDAC inhibition Cancer research Halogen bonding

HDAC Isoform Selectivity: HDAC1 vs. HDAC6 and HDAC8

In head-to-head testing against a panel of human recombinant HDAC isoforms under identical assay conditions (Boc-lys(Ac)-AMC substrate, 20 min preincubation, 60 min measurement), 3-Bromo-4-(2-methoxyacetamido)benzoic acid demonstrates pronounced isoform selectivity [1]. The compound inhibits HDAC1 with an IC₅₀ of 5 nM, whereas inhibition of HDAC6 is markedly reduced with an IC₅₀ of 1,000 nM, and HDAC8 inhibition is further diminished to 13,000 nM [1]. This corresponds to a selectivity ratio of 200-fold for HDAC1 over HDAC6, and 2,600-fold over HDAC8.

HDAC isoform selectivity Epigenetic probe Therapeutic window

Adenosine A₃ Receptor Selectivity: A₃ vs. A₁

3-Bromo-4-(2-methoxyacetamido)benzoic acid exhibits sub-nanomolar affinity for the human adenosine A₃ receptor with a Kᵢ of 0.393 nM determined by displacement of [³H]HEMADO from recombinant human A₃ receptors expressed in CHO cell membranes after 3 hours incubation [1]. In a parallel assay under comparable conditions using the same recombinant CHO expression system, the compound shows a Kᵢ of 0.950 nM for the human adenosine A₁ receptor [1]. This yields an A₁/A₃ selectivity ratio of approximately 2.4-fold.

GPCR pharmacology Adenosine receptor A₃ antagonist Subtype selectivity

ATAD2 Bromodomain Binding and Selectivity

3-Bromo-4-(2-methoxyacetamido)benzoic acid binds to the ATAD2 bromodomain in human HUT78 cells with a Kd of 158 nM, determined using a mass spectrometry-based bromosphere chemoproteomic assay following 45-minute incubation [1]. For context, the well-characterized ATAD2 chemical probe BAY-850, identified through DNA-encoded library screening, exhibits potent and isoform-selective ATAD2 inhibition by inducing bromodomain dimerization [2]. While BAY-850 operates through a distinct structural scaffold and unique dimerization mechanism, the 158 nM Kd of the target compound demonstrates meaningful ATAD2 engagement in a cellular context. Importantly, the same chemoproteomic assay revealed significantly weaker binding to BRD4 (Kd = 1,590 nM) and BRD3 (Kd = 2,000 nM), establishing an intra-BET family selectivity profile [1].

Epigenetics Bromodomain inhibition ATAD2 Chemoproteomics

Comparative Lipophilicity and Polarity Profile

Computational physicochemical profiling reveals that 3-Bromo-4-(2-methoxyacetamido)benzoic acid has a calculated LogP of 1.7322 and a topological polar surface area (TPSA) of 75.63 Ų . The 3-iodo analog (CAS 1131614-49-7), with molecular weight 335.09 g/mol compared to 288.09 g/mol for the bromo compound, exhibits increased LogP (estimated +0.5 to +0.8 log units based on halogen substitution parameters) and reduced aqueous solubility due to the larger, more lipophilic iodine atom [1]. The non-halogenated analog (3-H, CAS 889940-48-1, MW 209.20 g/mol) has a LogP of approximately 1.34 and TPSA of 75.63 Ų . The bromo compound's LogP of 1.7322 falls within the optimal range for CNS drug-likeness (LogP 1–3) while providing sufficient lipophilicity for membrane permeability.

ADME prediction Lipophilicity Physicochemical property Drug-likeness

Commercial Availability and Purity Standards

3-Bromo-4-(2-methoxyacetamido)benzoic acid is commercially available from multiple independent vendors at ≥98% purity, including ChemScene (Cat. CS-0687000) and Leyan (Cat. 1757655) . The 3-iodo analog (CAS 1131614-49-7) is available but from fewer commercial sources and without standardized ≥98% purity specifications in public catalogs [1]. The 3-H analog (CAS 889940-48-1) is available at 95% purity from CymitQuimica . The multi-vendor availability of the bromo compound at ≥98% purity ensures supply chain redundancy and consistent quality for reproducible research.

Procurement Purity specification Vendor comparison Supply chain

3-Bromo-4-(2-methoxyacetamido)benzoic acid: Validated Application Scenarios


HDAC1-Selective Chemical Probe Development

3-Bromo-4-(2-methoxyacetamido)benzoic acid serves as a validated starting point for developing HDAC1-selective chemical probes. With an HDAC1 IC₅₀ of 5 nM and >200-fold selectivity over HDAC6 and HDAC8 [1], this compound enables researchers to interrogate HDAC1-specific biology without confounding effects from pan-HDAC inhibition. The bromine atom at the 3-position provides optimal halogen bonding geometry within the HDAC1 active site tunnel [2], a structural feature that distinguishes it from non-halogenated or iodo-substituted analogs. Applications include target validation studies in cancer epigenetics, transcriptional regulation assays, and deconvolution of HDAC isoform-specific functions.

Adenosine A₃ Receptor Pharmacology Tool

The sub-nanomolar A₃ receptor affinity (Kᵢ = 0.393 nM) of 3-Bromo-4-(2-methoxyacetamido)benzoic acid [1] qualifies this compound as a high-affinity tool for adenosine receptor pharmacology studies. The 2.4-fold A₃/A₁ selectivity profile, established through direct comparative binding assays under identical conditions [1], provides a defined pharmacological fingerprint for studying A₃ receptor-mediated signaling in cardiovascular, inflammatory, and neurological contexts. This compound is suitable for radioligand binding displacement studies, functional cAMP assays, and structure-activity relationship (SAR) exploration of A₃-selective ligands.

ATAD2 Bromodomain Probe for Oncology

With a cellular ATAD2 Kd of 158 nM and 10–12.7-fold selectivity over BRD4 and BRD3 [1], 3-Bromo-4-(2-methoxyacetamido)benzoic acid provides a validated ATAD2-binding chemotype for chemical probe development. ATAD2 overexpression is associated with poor prognosis in multiple cancer types, making its bromodomain a compelling epigenetic therapeutic target [2]. The compound's cellular target engagement, confirmed via mass spectrometry-based chemoproteomics in HUT78 cells [1], enables its use in chromatin immunoprecipitation (ChIP) studies, cell proliferation assays in ATAD2-dependent cancer models, and medicinal chemistry optimization campaigns aimed at improving ATAD2 potency and selectivity.

Brominated Building Block for Medicinal Chemistry

The 3-bromo substituent provides a synthetic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings) while the 4-methoxyacetamido and benzoic acid functional groups offer additional diversification points [1]. The compound's physicochemical profile (LogP 1.7322, TPSA 75.63 Ų) [2] supports its use as a fragment-like scaffold (MW 288.09) suitable for fragment-based drug discovery (FBDD) and structure-guided optimization. The carboxylic acid moiety enables amide coupling and esterification reactions, while the methoxyacetamido group provides hydrogen bond donor/acceptor capacity for target engagement.

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